Product packaging for Clenisopenterol-d7 Hydrochloride(Cat. No.:CAS No. 1794752-28-5)

Clenisopenterol-d7 Hydrochloride

Cat. No.: B587891
CAS No.: 1794752-28-5
M. Wt: 334.717
InChI Key: HEVWUZFPJCXIOO-CZHLNGJYSA-N
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Description

Significance of Deuterated Analogs in Advanced Analytical and Mechanistic Studies

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is frequently used to create isotopically labeled compounds known as deuterated analogs. These analogs are particularly valuable in advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In mass spectrometry, the mass difference between the deuterated and non-deuterated (protium, ¹H) versions of a molecule allows for their distinct detection and quantification. This is especially crucial in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of drugs. mdpi.com

One of the most significant applications of deuterated analogs is their use as internal standards in quantitative analysis. rsc.org An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to a sample before analysis. By comparing the analytical response of the analyte to that of the internal standard, any variations in sample preparation or instrument response can be corrected for, leading to more accurate and precise measurements. Deuterated analogs are considered the gold standard for this purpose because their behavior during extraction, chromatography, and ionization is nearly identical to that of their non-deuterated counterparts, yet they are distinguishable by their mass. rsc.org

Overview of Clenisopenterol-d7 Hydrochloride: A Deuterated β-Agonist Analogue in Research Contexts

Clenisopenterol is a synthetic compound classified as a β-agonist. These compounds are known for their effects on β-adrenergic receptors and have been investigated for various purposes. Clenisopenterol has also been identified as an impurity of Clenbuterol (B1669167), another well-known β-agonist.

This compound is the deuterated analog of Clenisopenterol hydrochloride, where seven hydrogen atoms in the molecule have been replaced by deuterium atoms. auftragssynthese.comhpc-standards.com This isotopic labeling makes it an ideal internal standard for the detection and quantification of Clenisopenterol and other related β-agonists in various biological and environmental samples. researchgate.net Its primary role in research is to ensure the accuracy and reliability of analytical methods designed to monitor the presence of these compounds.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 1794752-28-5
Molecular Formula C₁₃H₁₄D₇Cl₃N₂O
Molecular Weight 334.72 g/mol

Data sourced from multiple chemical suppliers. auftragssynthese.comhpc-standards.com

Scope and Objectives of Academic Research Focused on this compound

The primary focus of academic and industrial research involving this compound is its application as an internal standard in analytical chemistry. The main objectives of such research include:

Method Development and Validation: Developing and validating robust analytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), for the simultaneous detection and quantification of multiple β-agonist residues in complex matrices such as animal tissues (meat, liver) and urine. researchgate.netbohrium.com

Food Safety and Regulatory Monitoring: Utilizing these validated methods to monitor for the illegal use of β-agonists as growth promoters in livestock. Regulatory bodies worldwide have strict limits on the presence of these residues in food products of animal origin. bohrium.comfda.gov.tw

Pharmacokinetic and Metabolism Studies: Although less common for this specific compound, deuterated analogs are essential for studying the metabolic fate of drugs and other xenobiotics.

Detailed Research Findings

Research studies have consistently demonstrated the utility of deuterated β-agonists, including analogs like this compound, as internal standards. For instance, a study on the determination of 18 different β-agonists in bovine urine by UPLC-MS/MS utilized a suite of deuterated internal standards to ensure accurate quantification. researchgate.net The use of these standards is critical for compensating for matrix effects, which are a common source of error in the analysis of complex biological samples.

In a multi-residue method for determining seven β-agonists in liver and meat using GC-MS, deuterated analogs were employed for internal standard calibration, leading to reliable and sensitive detection at low concentration levels. bohrium.com The validation of such methods in accordance with international guidelines, such as those from the European Union, underscores the importance of using appropriate internal standards like this compound. researchgate.net

The synthesis of deuterated β-agonist analogs is a key area of research to ensure a stable supply of these critical reference materials. While the specific synthesis of this compound is not widely published in peer-reviewed literature, general synthetic routes for deuterated clenbuterol and its analogs have been described. These methods often involve the use of deuterated starting materials or reagents, such as deuterium gas or deuterated amines, in multi-step synthetic sequences. For example, a common strategy involves the reaction of a bromo-acetophenone precursor with a deuterated amine, followed by reduction of the resulting keto group. researchgate.netgoogle.comgoogle.com The isotopic purity and abundance of the final product are then confirmed using techniques like NMR and mass spectrometry. nih.gov

Table 2: Analytical Methods Utilizing Deuterated β-Agonist Standards

Analytical TechniqueMatrixPurposeReference
UPLC-MS/MSBovine UrineMulti-residue screening and confirmation of 18 β-agonists researchgate.net
GC-MSLiver and MeatDetermination of 7 β-agonist residues bohrium.com
LC-MS/MSAnimal-derived foodsMulti-residue analysis of β-agonists fda.gov.tw
UHPLC-MS/MSHuman Postmortem SpecimensQuantification of β-blockers mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21Cl3N2O B587891 Clenisopenterol-d7 Hydrochloride CAS No. 1794752-28-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-[[3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butyl]amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl2N2O.ClH/c1-8(2)3-4-17-7-12(18)9-5-10(14)13(16)11(15)6-9;/h5-6,8,12,17-18H,3-4,7,16H2,1-2H3;1H/i1D3,2D3,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVWUZFPJCXIOO-CZHLNGJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Incorporation for Clenisopenterol D7 Hydrochloride

Strategies for Site-Specific Deuterium (B1214612) Labeling in Complex Organic Molecules

The introduction of deuterium at specific positions within a molecule is a key challenge in the synthesis of isotopically labeled standards. The choice of strategy depends on the target molecule's structure, the desired labeling pattern, and the availability of deuterated starting materials.

Rational Design for Deuteration of Clenisopenterol Precursors

The synthesis of Clenisopenterol-d7 Hydrochloride is designed to introduce the seven deuterium atoms into the isopentyl group. This is achieved by utilizing a deuterated precursor for this specific portion of the molecule. A logical synthetic route would involve the reaction of a suitable phenylethanolamine core with a deuterated isopentylamine.

A plausible precursor for the main body of the molecule is 4-amino-α-bromo-3,5-dichloroacetophenone. This intermediate can be reacted with a deuterated isopentylamine (isopentylamine-d7) to form the corresponding aminoketone. The isopentylamine-d7 would be synthesized beforehand to contain the seven deuterium atoms on the isopentyl chain. Subsequent reduction of the ketone group to a hydroxyl group would yield Clenisopenterol-d7, which can then be converted to its hydrochloride salt. This approach ensures that the deuterium atoms are located specifically on the isopentyl side chain, away from the chiral center and the aromatic ring, which is often desirable for an internal standard to mimic the chromatographic behavior of the analyte closely while being clearly distinguishable by mass.

Catalytic and Stoichiometric Deuteration Techniques for this compound Synthesis

The synthesis of the key deuterated reagent, isopentylamine-d7, can be accomplished through various deuteration techniques.

Catalytic Deuteration: One common method is the catalytic reduction of a suitable precursor using deuterium gas (D2) in the presence of a metal catalyst such as palladium, platinum, or rhodium. For instance, a nitrile or an oxime precursor of isopentylamine could be subjected to catalytic deuteration to introduce deuterium atoms.

Stoichiometric Deuteration: Alternatively, stoichiometric deuteration reagents can be employed. Deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD4) or sodium borodeuteride (NaBD4) are powerful tools for introducing deuterium. For example, the reduction of an appropriate carboxylic acid or amide derivative of isovaleric acid with LiAlD4 would yield the corresponding deuterated alcohol, which could then be converted to isopentylamine-d7.

A patent for the synthesis of D9-clenbuterol hydrochloride, a related compound, describes the reaction of 4-amino-α-bromo-3,5-dichloroacetophenone with D9-tert-butylamine, followed by reduction of the keto group. google.comgoogle.com This supports the proposed strategy of using a pre-labeled amine. Another study on the synthesis of D6-clenproperol and D6-cimaterol also utilized a deuterated isopropylamine (B41738) precursor, further validating this synthetic approach for analogous compounds. nih.gov

Purification and Isolation Protocols for Deuterated Chemical Standards

The purification of this compound after synthesis is critical to ensure its quality as a chemical standard. moravek.com Impurities, including unlabeled or partially deuterated species, can compromise the accuracy of analytical measurements. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purification of isotopically labeled compounds. moravek.comacs.org

For this compound, a reversed-phase HPLC method would typically be employed. This involves using a non-polar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the compound and any impurities between the two phases. Given that Clenisopenterol has a chiral center, chiral chromatography may also be necessary to separate the enantiomers if a specific stereoisomer is required or to ensure the racemic mixture has the correct composition. acs.orgnih.gov The separation of deuterated and undeuterated isotopologues can sometimes be achieved under specific chromatographic conditions. nih.govchromatographyonline.com

After chromatographic separation, the fractions containing the pure this compound are collected. The solvent is then removed, typically by evaporation under reduced pressure, to yield the purified solid compound. Recrystallization can be a final step to obtain a highly crystalline and pure product.

Assessment of Isotopic Purity and Enrichment Levels in this compound

The final and crucial step in the preparation of this compound is the thorough assessment of its isotopic purity and enrichment level. This is typically achieved using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HR-MS): HR-MS is a powerful technique to determine the isotopic distribution of the synthesized compound. rsc.org By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, it is possible to distinguish between molecules containing different numbers of deuterium atoms. The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1-d6), and fully deuterated (d7) species are used to calculate the isotopic enrichment.

The combination of these techniques provides a comprehensive characterization of the this compound standard, ensuring its suitability for use in sensitive and accurate quantitative analyses.

Table 1: Hypothetical Isotopic Distribution of this compound Determined by HR-MS

IsotopologueRelative Abundance (%)
d0 (Unlabeled)0.1
d10.2
d20.3
d30.4
d40.5
d51.0
d62.5
d7 (Fully Labeled) 95.0

Advanced Spectroscopic and Spectrometric Characterization of Clenisopenterol D7 Hydrochloride

Chromatographic Techniques for Purity Assessment (e.g., HPLC-UV, GC-FID)

The purity of Clenisopenterol-d7 Hydrochloride, a deuterated analog of Clenisopenterol, is critical for its use as an analytical standard. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) are two primary chromatographic techniques employed to assess its purity. These methods are valued for their ability to separate the main compound from any potential impurities, degradation products, or residual starting materials from the synthesis process.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Methodology and Findings:

A common approach for analyzing compounds like Clenisopenterol involves reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. For this compound, a typical analysis would utilize a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture. nih.gov The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. For aromatic compounds like Clenisopenterol, this is often in the 200-300 nm range. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the analyte. nih.gov

The purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all detected peaks in the chromatogram. A high percentage area for the main peak indicates high purity. Method validation according to ICH guidelines ensures the reliability of these results, assessing parameters like linearity, accuracy, precision, and specificity. nih.goveuropa.eu The specificity of the method is crucial and can be demonstrated by its ability to resolve the analyte from potential impurities, which might be achieved through forced degradation studies. chromatographyonline.comasean.org

Interactive Data Table: Illustrative HPLC-UV Purity Analysis Parameters for a Clenisopenterol Analog

ParameterConditionRationale
Instrument High-Performance Liquid Chromatograph with UV/Vis DetectorStandard for purity analysis of organic compounds.
Column C18, 5 µm, 4.6 x 250 mmCommon reversed-phase column providing good resolution for nonpolar to moderately polar compounds. researchgate.net
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier. elementlabsolutions.com Formic acid helps to control pH and improve peak shape.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. researchgate.net
Detection Wavelength 245 nmAromatic compounds typically have strong UV absorbance in this region. The optimal wavelength provides the best signal-to-noise ratio.
Injection Volume 10 µLA standard volume to introduce the sample without overloading the column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is another powerful technique for assessing the purity of volatile or semi-volatile compounds. ufl.edu For a compound like this compound to be analyzed by GC, it may require derivatization to increase its volatility and thermal stability.

Methodology and Findings:

In GC, the sample is vaporized and swept through a capillary column by an inert carrier gas (e.g., helium, nitrogen). ufl.edu The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. The Flame Ionization Detector (FID) is highly sensitive to organic, carbon-containing compounds and provides a response that is generally proportional to the mass of carbon atoms entering the flame. sigmaaldrich.com This makes it an excellent choice for quantitative purity analysis. researchgate.net

The purity assessment by GC-FID involves analyzing a solution of this compound and obtaining a chromatogram. The peak area of the analyte is compared to the total area of all peaks to calculate the purity. The method's performance is validated for linearity, precision, and accuracy to ensure reliable results. nih.govresearchgate.net

Interactive Data Table: Representative GC-FID Purity Analysis Parameters for a Related Compound

ParameterConditionRationale
Instrument Gas Chromatograph with Flame Ionization DetectorStandard for purity analysis of volatile and semi-volatile organic compounds. researchgate.net
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA common, low-polarity column suitable for a wide range of analytes.
Carrier Gas HeliumAn inert gas that provides good chromatographic efficiency. nih.gov
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the sample. nih.gov
Oven Temperature Program Initial 150°C, hold 1 min, ramp at 10°C/min to 280°C, hold 5 minA temperature gradient is often used to effectively separate compounds with different boiling points. nih.gov
Detector Temperature 300 °CPrevents condensation of the analyte as it exits the column. nih.gov
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Derivatization May be required (e.g., silylation)To increase the volatility and thermal stability of the analyte.

Development and Validation of Advanced Analytical Methodologies for Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Clenisopenterol-d7 Hydrochloride

The successful implementation of an LC-MS/MS method hinges on the meticulous optimization of both the chromatographic separation and mass spectrometric detection parameters. This ensures the reliable identification and quantification of the target analyte, even in the presence of interfering substances.

Optimization of Chromatographic Separation Parameters for Deuterated Analogs

The goal of chromatographic separation is to effectively resolve the analyte of interest from other components in the sample matrix. For deuterated compounds like this compound, the separation parameters are optimized to achieve sharp, symmetrical peaks with adequate retention times.

Key parameters that are typically optimized include:

Column Selection: Reversed-phase columns, such as C18 or C8, are commonly employed for the separation of β-agonists. researchgate.netmdpi.com The choice of stationary phase is critical for achieving the desired selectivity.

Mobile Phase Composition: A mixture of an aqueous solvent (often with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (typically acetonitrile (B52724) or methanol) is used. researchgate.netbohrium.commyfoodresearch.com The gradient elution program, which involves changing the mobile phase composition over time, is carefully adjusted to ensure optimal separation. researchgate.netmyfoodresearch.com The pH of the aqueous phase can also significantly influence the retention and peak shape of ionizable compounds. chromatographyonline.com

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A balance must be struck between a faster analysis and maintaining good chromatographic resolution. gazi.edu.tr

Column Temperature: Maintaining a consistent and optimized column temperature can improve peak shape and reproducibility. gazi.edu.tr

A typical starting point for method development might involve a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. researchgate.netscience.gov The gradient can then be fine-tuned to achieve the best separation for this compound and any other analytes of interest.

Table 1: Example Chromatographic Conditions for β-Agonist Analysis

ParameterConditionReference
Column Ethylene bridged hybrid (BEH) C18 (100 mm × 2.1 mm, 1.7 μm) researchgate.net
Mobile Phase A Deionized water with 0.1% formic acid researchgate.net
Mobile Phase B Acetonitrile with 0.1% formic acid researchgate.net
Flow Rate 0.35 mL/min researchgate.net
Injection Volume 5 μL researchgate.net
Column Temperature 40°C myfoodresearch.com
Gradient Linear gradient from 2% to 95% acetonitrile in 5.5 min researchgate.net

Tuning of Mass Spectrometric Parameters: Ionization Modes, Fragmentation Pathways, and Multiple Reaction Monitoring (MRM) Transitions

The mass spectrometer is responsible for the detection and quantification of the analyte. Tuning these parameters is crucial for maximizing sensitivity and selectivity. nih.govchromatographyonline.com

Ionization Mode: Electrospray ionization (ESI) is the most common ionization technique for β-agonists, typically operating in the positive ion mode (ESI+). researchgate.netchromatographyonline.com

Tuning Parameters: Instrument-specific parameters such as capillary voltage, cone voltage, source temperature, and gas flow rates are optimized to achieve the maximum signal intensity for the analyte. nih.govbiotage.com This process, often referred to as tuning, ensures the mass spectrometer is performing optimally for the specific compound. chromatographyonline.com

Fragmentation Pathways and MRM Transitions: In tandem mass spectrometry (MS/MS), the precursor ion (the ionized molecule of interest) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process is known as Multiple Reaction Monitoring (MRM). nih.gov The selection of precursor and product ions is based on the fragmentation pattern of the analyte. For quantification, typically the most intense product ion is used, while a second, less intense product ion can be used for confirmation. researchgate.net The collision energy and other collision cell parameters are optimized for each MRM transition to maximize the abundance of the product ions. biotage.com

Table 2: Illustrative MRM Transitions for Selected β-Agonists

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Reference
Ractopamine302164- lcms.cz
Zilpaterol262185- lcms.cz
Salbutamol240148- lcms.cz
Clenbuterol (B1669167)277.0203.0168.0 researchgate.net
Terbutaline226107- lcms.cz

It is important to note that the optimal MRM transitions and collision energies are instrument-dependent and must be determined empirically.

Utilization of this compound as an Internal Standard in Quantitative Analytical Assays

Deuterated analogs, such as this compound, are ideal internal standards for quantitative LC-MS/MS analysis. lcms.cz An internal standard is a compound that is chemically similar to the analyte but has a different mass. It is added to all samples, calibrators, and quality controls at a known concentration.

The use of a stable isotope-labeled internal standard offers several advantages:

Correction for Matrix Effects: It helps to compensate for variations in analyte signal due to matrix effects (ion suppression or enhancement). researchgate.netcore.ac.uk

Correction for Sample Preparation Variability: It corrects for losses of the analyte that may occur during the extraction and clean-up steps. nih.gov

Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the accuracy and precision of the quantitative results are significantly improved. nih.gov

The concentration of the internal standard should be carefully chosen to be within the linear range of the assay and to provide a stable and reproducible signal.

Comprehensive Sample Preparation Strategies for Challenging Biological and Environmental Matrices

The analysis of this compound in complex matrices like animal tissues, in vitro cell culture media, and environmental samples requires robust sample preparation procedures to remove interfering substances and concentrate the analyte. nih.govnih.gov

Mitigation of Matrix Effects in Mass Spectrometric Quantification

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting matrix components, are a significant challenge in LC-MS/MS analysis. researchgate.netcore.ac.uk

Several strategies can be employed to mitigate matrix effects:

Effective Sample Clean-up: The most direct approach is to remove the interfering matrix components through rigorous sample preparation. researchgate.net

Use of a Stable Isotope-Labeled Internal Standard: As discussed previously, this is a highly effective way to compensate for matrix effects. lcms.cz

Matrix-Matched Calibration Standards: Preparing calibration standards in a blank matrix that is similar to the sample matrix can help to compensate for matrix effects. figshare.com

Dilution: Diluting the sample extract can reduce the concentration of interfering substances, but this may also decrease the analyte signal to below the limit of detection.

Chromatographic Optimization: Modifying the chromatographic conditions to separate the analyte from the interfering components can also be effective.

By carefully developing and validating the entire analytical method, from sample preparation to LC-MS/MS analysis, it is possible to achieve accurate and reliable quantification of this compound in a wide range of challenging matrices.

Rigorous Method Validation Protocols in Alignment with International Guidelines for Research and Regulatory Compliance

The validation of analytical methods is a critical process that demonstrates the suitability of a method for its intended purpose. For the analysis of trace-level compounds like Clenisopenterol, these protocols are meticulously designed to meet the stringent requirements of international bodies, ensuring data integrity and comparability across different laboratories. A common framework for such validation is provided by the Commission Decision 2002/657/EC, which outlines the performance characteristics and requirements for analytical methods used in the official control of residues in live animals and animal products. researchgate.net

Determination of Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards across a specified range. The correlation coefficient (r²) is a key metric, with values greater than 0.99 indicating a strong linear relationship. For methods employing Gas Chromatography-Mass Spectrometry (GC-MS), linearity with an r² value of > 0.998 has been reported for a suite of β-agonists, including Clenisopenterol. dshs-koeln.de Similarly, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods have demonstrated excellent linearity with R² values ≥ 0.9900. researchgate.net

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for assessing the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. In the context of multi-residue methods for β-agonists, the LOD for Clenisopenterol has been established at 5 ng/mL when using GC-MS. dshs-koeln.de More sensitive UHPLC-MS/MS methods have achieved even lower limits, with LODs ranging from 0.05 µg/kg to 0.8 µg/kg and LOQs from 0.2 µg/kg to 2.5 µg/kg for various β-agonists. researchgate.net

Table 1: Linearity, LOD, and LOQ Data for Analytical Methods

Parameter Analytical Method Value
Linearity (r²) GC-MS > 0.998
UHPLC-MS/MS ≥ 0.9900
LOD GC-MS 5 ng/mL
UHPLC-MS/MS 0.05 - 0.8 µg/kg

| LOQ | UHPLC-MS/MS | 0.2 - 2.5 µg/kg |

Assessment of Accuracy, Precision, and Recovery Across Analytical Ranges

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Recovery is a measure of the efficiency of the extraction process. These parameters are evaluated by analyzing spiked samples at different concentration levels.

For GC-MS methods, the precision, expressed as the coefficient of variation (CV), has been reported to be less than 7.5% for intraday measurements and less than 12.3% for interday measurements. dshs-koeln.de The recovery of the analytes in this method ranged from 25% to 44%. dshs-koeln.de In UHPLC-MS/MS methods, recovery rates have been shown to range from 76.4% to 111.7%, with precision (expressed as relative standard deviation, %RSD) being equal to or less than 22.9%. researchgate.net Another study reported recoveries ranging from 83% to 118%. researchgate.net

Table 2: Accuracy, Precision, and Recovery Data for Analytical Methods

Parameter Analytical Method Value
Intraday Precision (CV) GC-MS < 7.5%
Interday Precision (CV) GC-MS < 12.3%
Precision (%RSD) UHPLC-MS/MS ≤ 22.9%
Recovery GC-MS 25 - 44%
Recovery UHPLC-MS/MS 76.4 - 111.7%

| Recovery | Other reported methods | 83 - 118% |

Evaluation of Selectivity, Specificity, and Robustness of the Analytical Method

Selectivity and specificity are the ability of a method to distinguish and quantify the analyte of interest from other components in the sample matrix. In the analysis of β-agonists, this is particularly important due to the presence of structurally similar compounds and complex biological matrices. The use of tandem mass spectrometry (MS/MS) provides high selectivity by monitoring specific precursor-to-product ion transitions. Research has indicated that molecularly imprinted solid-phase extraction (MISPE) is extremely selective for certain β-agonists, including Clenisopenterol. researchgate.net

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. While specific robustness data for methods involving this compound is not detailed in the provided search results, the validation according to international guidelines like the Commission Decision 2002/657/EC inherently includes an assessment of a method's robustness. researchgate.net This ensures that the method is reliable and transferable between different laboratories and operators.

Application of Validated Methods in Pre-clinical Research Models and Investigative Studies

Validated analytical methods that utilize this compound as an internal standard are frequently applied in pre-clinical research and investigative studies, primarily in the field of veterinary science and food safety. These methods are employed for the determination of β-agonist residues in various biological matrices from livestock.

For instance, a validated UHPLC-MS/MS method has been used for the simultaneous identification and quantification of 22 β-agonist residues in swine muscle and liver tissues. researchgate.net Another application involves the analysis of bovine urine to monitor for the misuse of these compounds. researchgate.net The development of multi-residue methods allows for the efficient screening and confirmation of a wide range of β-agonists in a single analytical run. These studies are crucial for monitoring compliance with regulations regarding the use of growth promoters in food-producing animals and for ensuring the safety of the food supply. The use of deuterated internal standards like Clenisopenterol-d7 is fundamental to the accuracy of the quantitative data generated in these important surveillance programs.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Clenisopenterol
Clenbuterol
Mabuterol
Clenproperol
Clencyclohexerol
Zilpaterol

Metabolic Fate and Pharmacokinetic Investigations Utilizing Clenisopenterol D7 Hydrochloride in Non Human Systems

In Vitro Metabolic Stability Studies and Metabolite Identification Using Isotopic Tracing

In vitro studies are fundamental for the early assessment of a new chemical entity's metabolic properties. nih.gov For Clenisopenterol-d7 Hydrochloride, these investigations utilize subcellular fractions, such as liver microsomes from various species (e.g., rat, dog, monkey, and human), to predict its metabolic clearance. dovepress.com The use of a deuterated compound provides a unique tool for tracing the molecule's journey through metabolic pathways. nih.govspringernature.com

The primary enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP) superfamily. nih.govchemisgroup.us Understanding the interaction of this compound with these enzymes is crucial. The replacement of hydrogen with deuterium (B1214612) at a site of CYP-mediated oxidation can decrease the rate of metabolism, a phenomenon known as the deuterium kinetic isotope effect (KIE). bioscientia.descienceopen.com

Studies to characterize these interactions involve incubating this compound with specific recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP1A2) to identify which isoforms are responsible for its metabolism. nih.govbiomolther.org Kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) are determined to quantify the affinity of the enzymes for the deuterated substrate. A comparison of these kinetics to the non-deuterated analogue can reveal the impact of deuteration on metabolic rates. plos.org For instance, a higher K_m or lower V_max for the deuterated compound would suggest a less efficient metabolic process.

Hypothetical Enzyme Kinetic Data for Clenisopenterol-d7 Metabolism

This table presents illustrative data for the metabolism of Clenisopenterol and its deuterated analogue by the primary metabolizing CYP enzyme, demonstrating the potential kinetic isotope effect. The data is hypothetical and for exemplary purposes only.

CompoundCYP IsoformK_m (µM)V_max (pmol/min/mg protein)Intrinsic Clearance (V_max/K_m) (µL/min/mg protein)
ClenisopenterolCYP3A42.515060.0
This compoundCYP3A43.111035.5

Stable isotope tracing is a powerful technique for elucidating metabolic pathways. nih.govnih.gov By using this compound as a substrate in in vitro systems like liver microsomes or hepatocytes, metabolites can be identified with high confidence using liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

The key advantage of using a deuterated standard is the characteristic mass shift in its metabolites compared to those formed from the non-deuterated parent drug. scispace.com Metabolites of Clenisopenterol-d7 will retain some or all of the seven deuterium atoms, resulting in a distinct isotopic pattern. This allows for the rapid differentiation of drug-related material from endogenous matrix components and facilitates the structural elucidation of the metabolites. nih.gov For example, a hydroxylation reaction would result in a metabolite with a mass increase of 16 atomic mass units (for the addition of oxygen) while still retaining the deuterium labels.

Hypothetical Metabolites of Clenisopenterol Identified via Isotopic Tracing

This table illustrates potential biotransformation pathways and the resulting metabolites that could be identified by comparing the mass spectra of metabolites from the deuterated and non-deuterated compound. The data is hypothetical.

Metabolite IDProposed BiotransformationMass Shift from Parent (Non-deuterated)Mass Shift from Parent (Deuterated)Notes
M1Hydroxylation+16 Da+16 Da (d7 retained)Common Phase I metabolic reaction.
M2N-dealkylation-28 Da-28 Da (d7 retained)Cleavage of an alkyl group from a nitrogen atom.
M3Glucuronidation+176 Da+176 Da (d7 retained)Phase II conjugation for increased water solubility.
M4Oxidative deamination-17 Da-17 Da (d7 retained)Removal of an amine group.

Pre-clinical Pharmacokinetic (PK) Studies in Animal Models for Residue Disposition and Elimination

Following in vitro characterization, pre-clinical pharmacokinetic studies in animal models are essential to understand how a drug is handled by a living system. europa.eufrontiersin.orgnih.gov These studies provide critical data on the compound's absorption, distribution, metabolism, and excretion, which collectively determine its efficacy and duration of action.

ADME studies characterize the disposition of a drug within an organism. europa.eu For this compound, these studies would typically be conducted in species such as rats and dogs. frontiersin.orgnih.gov After administration, serial samples of blood, urine, and feces are collected over time. Tissue distribution studies may also be performed to determine the extent to which the compound penetrates various organs. nih.govrsc.org The analysis of these samples reveals the rate and extent of absorption, the volume of distribution, and the routes and rates of elimination from the body.

Illustrative ADME Profile of this compound in Rats

This table provides a hypothetical summary of ADME properties for this compound following administration to a rat model. The data is for illustrative purposes only.

ADME ParameterResultInterpretation
Bioavailability (F%)~65%Good absorption after oral administration.
Time to Max Concentration (T_max)1.5 hoursRelatively rapid absorption.
Volume of Distribution (Vd)4.2 L/kgExtensive distribution into tissues. rsc.org
Primary Route of ExcretionRenal (~70%)Mainly eliminated through the kidneys.
Secondary Route of ExcretionFecal (~30%)Biliary excretion contributes to elimination.

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for highly accurate and precise quantification of molecules in complex biological matrices. nih.govnih.govresearchgate.net In the context of pharmacokinetic studies, this compound serves as an ideal internal standard for the quantification of the non-deuterated Clenisopenterol, and vice-versa. nih.govepa.gov

The methodology involves adding a known amount of the isotopically labeled compound (the "spike") to a biological sample before extraction and analysis. epa.gov During LC-MS analysis, the ratio of the analyte to its stable isotope-labeled analogue is measured. Because the analyte and the standard are chemically identical, they behave the same way during sample preparation and ionization in the mass spectrometer. scispace.com This co-elution allows for the correction of any sample loss during processing or variations in instrument response, leading to highly accurate quantification of the parent compound and its metabolites in plasma, tissues, and excreta. nih.govnist.gov

Comparative Metabolic and Pharmacokinetic Profiles of this compound and Non-deuterated Clenisopenterol

A central goal of developing a deuterated drug is to achieve an improved pharmacokinetic profile compared to its non-deuterated counterpart. nih.govscienceopen.com Direct comparative studies in animal models are performed to quantify these differences. The expectation is that the C-D bonds in Clenisopenterol-d7 are stronger than the corresponding C-H bonds in the parent molecule, leading to a slower rate of metabolism. juniperpublishers.com

Hypothetical Comparative Pharmacokinetic Parameters in Dogs

This table presents a hypothetical comparison of key pharmacokinetic parameters between Clenisopenterol and this compound after administration to beagle dogs, illustrating the potential benefits of deuteration. The data is for exemplary purposes only.

Pharmacokinetic ParameterClenisopenterolThis compoundPotential Implication
AUC (ng·h/mL)12501980Increased total drug exposure. isotope.com
Clearance (CL) (L/h/kg)0.850.51Slower elimination from the body. nih.gov
Half-life (t_1/2) (hours)6.810.2Longer duration of action. juniperpublishers.com
Maximum Concentration (C_max) (ng/mL)210225Similar peak concentration.

Role of Clenisopenterol D7 Hydrochloride As a Certified Reference Material and Quality Control Standard

Importance of Deuterated Internal Standards in Enhancing Analytical Data Quality, Reproducibility, and Traceability

Deuterated internal standards are instrumental in achieving high-quality analytical data. clearsynth.com In quantitative analysis, particularly when using techniques like mass spectrometry, an internal standard is a known amount of a substance added to a sample before analysis. numberanalytics.com This standard helps to correct for variations that can occur during sample preparation, extraction, and instrument analysis. numberanalytics.comaptochem.com

The ideal internal standard behaves almost identically to the analyte of interest throughout the entire analytical process. aptochem.com This is where isotopically labeled compounds, such as deuterated standards, offer a significant advantage. aptochem.com By replacing some of the hydrogen atoms in the Clenisopenterol molecule with their heavier, stable isotope, deuterium (B1214612), Clenisopenterol-d7 Hydrochloride is created. This labeled compound is chemically almost identical to the non-labeled analyte, meaning it has the same extraction recovery and chromatographic retention time. aptochem.com

However, due to the mass difference, it can be distinguished by a mass spectrometer. clearsynth.com This co-elution and distinct mass signal allow the deuterated standard to effectively compensate for signal variations caused by matrix effects—interferences from other components in a complex sample—and fluctuations in instrument response. clearsynth.comaptochem.com This correction is crucial for:

Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, analysts can achieve more accurate and precise quantification of the target compound. clearsynth.comwisdomlib.org

Reproducibility: The use of a deuterated internal standard leads to more robust and reproducible methods, as it minimizes variability between different samples and analytical runs. aptochem.com

Traceability: Certified reference materials like this compound provide a way to establish traceability of measurement results to a recognized standard, which is a fundamental requirement for accredited laboratories. iaea.org

While highly effective, it is crucial for analysts to verify the stability of the deuterium label, as its loss could compromise the accuracy of the results. sigmaaldrich.com

Application in Food Safety and Veterinary Drug Residue Analysis as an Analytical Standard

Clenisopenterol is a beta-agonist, a class of compounds that can be used in veterinary medicine. However, their use in food-producing animals is often regulated due to the potential for residues to remain in edible tissues, which could pose a risk to consumers. nih.gov Regulatory bodies worldwide have established maximum residue limits (MRLs) for such veterinary drugs in food products. who.intkorseaj.org

To enforce these regulations, highly sensitive and specific analytical methods are required to detect and quantify residues in complex food matrices like muscle, liver, and fat. canada.ca This is a primary application for this compound. It is used as an internal standard in multi-residue methods, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the surveillance of beta-agonists in livestock products. By adding a known amount of this compound to a food sample, laboratories can accurately quantify any Clenisopenterol residue present, even at very low concentrations. This ensures that food products are safe for consumption and comply with national and international standards. korseaj.org

Participation in Interlaboratory Comparisons and Proficiency Testing Programs for Method Harmonization

Interlaboratory comparisons and proficiency testing (PT) are essential components of a laboratory's quality assurance system. iaea.orgnac-us.org These programs involve multiple laboratories analyzing the same sample to assess their analytical performance and the comparability of their results. nac-us.org The goal is to achieve method harmonization, ensuring that different laboratories produce equivalent results when testing for the same substance.

Certified reference materials are fundamental to the success of these programs. iaea.org this compound, as a CRM, can be used by PT providers to prepare test samples or by participating laboratories to validate their own methods before and during the proficiency test. sigmaaldrich.com By using a well-characterized standard, laboratories can demonstrate their technical competence and the reliability of their data. nac-us.org Successful participation in such programs, which is often a requirement for accreditation, provides confidence in a laboratory's testing capabilities. nac-us.org

Contributions to Regulatory Science and Development of Official Analytical Methods

The development and validation of official analytical methods by regulatory agencies is a cornerstone of food safety and trade. These methods must be robust, reliable, and capable of being implemented in different laboratories to ensure consistent enforcement of regulations. who.int

The availability of high-purity, well-characterized CRMs like this compound is a prerequisite for this process. Regulatory scientists rely on these standards to:

Develop new analytical methods for detecting veterinary drug residues.

Validate the performance of these methods in terms of accuracy, precision, sensitivity, and specificity.

Establish official methods that are then used by control laboratories for routine monitoring.

For instance, a method for the multi-residue analysis of β-agonists in foods of animal origin would use this compound as an internal standard to ensure the method's accuracy and reliability. By providing a stable and accurate reference point, CRMs contribute directly to the scientific foundation of food safety regulations and consumer protection. nih.govwho.int

Future Research Directions and Translational Applications of Clenisopenterol D7 Hydrochloride

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput in Residue Detection

The illegal use of β-agonists as growth promoters in livestock necessitates the development of robust, sensitive, and high-throughput analytical methods for residue detection in food products. qcap-egypt.comnih.gov Clenisopenterol-d7 Hydrochloride plays a pivotal role in the evolution of these analytical platforms, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.govresearchgate.net

The use of stable isotope-labeled internal standards like this compound is considered the gold standard in quantitative mass spectrometry. lcms.czcerilliant.com This is because its chemical and physical properties are nearly identical to the target analyte, Clenisopenterol. Consequently, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. biopharmaservices.comresearchgate.net This co-behavior allows for the accurate correction of signal variations that can occur during sample preparation and analysis, thereby significantly improving the precision and accuracy of quantification. biopharmaservices.com

Recent advancements in analytical methodologies have focused on multi-residue analysis, where a single analytical run can detect and quantify a wide range of veterinary drugs. researchgate.netmdpi.com In a study developing a UPLC-MS/MS method for the simultaneous identification and quantification of 18 β-agonists in bovine urine, Clenisopenterol was one of the target analytes, highlighting the need for its corresponding labeled standard for accurate quantification. researchgate.net Such methods are crucial for regulatory bodies and food safety laboratories to efficiently monitor for a broad spectrum of potential contaminants.

The integration of this compound into these platforms allows for lower limits of detection (LOD) and quantification (LOQ), ensuring that even trace amounts of Clenisopenterol residues can be reliably detected. mdpi.comnih.gov For instance, a method for determining 16 β-agonists in livestock meat using UHPLC-MS/MS reported LODs ranging from 0.01–0.11 μg/kg and LOQs from 0.04–0.38 μg/kg, demonstrating the high sensitivity achievable with such techniques. mdpi.com

Furthermore, the development of high-throughput screening (HTS) methods is a key research direction. acs.orgnih.govjapsonline.com By automating sample preparation and analysis, HTS platforms can significantly increase the number of samples processed, which is essential for large-scale monitoring programs. arxiv.orgmdpi.com The reliability of these high-throughput workflows is critically dependent on the use of robust internal standards like this compound to maintain data quality across large sample batches. lcms.cz

The following interactive table summarizes typical parameters for a UPLC-MS/MS method for the analysis of β-agonists, where this compound would serve as an internal standard for Clenisopenterol.

ParameterTypical Value/ConditionReference
Analytical TechniqueUPLC-MS/MS researchgate.net
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Chromatographic ColumnReversed-phase C18 or equivalent researchgate.net
Mobile PhaseGradient of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate nih.gov
Limit of Quantification (LOQ)0.04–0.38 μg/kg in meat mdpi.com
RecoveryTypically between 80-110% researchgate.net

Integration of Isotopic Labeling Approaches with Advanced Mechanistic Studies and Systems Biology

Beyond its role in quantitative analysis, this compound is a valuable tool for advanced mechanistic studies and systems biology. nih.govresearchgate.net Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to elucidate complex biochemical pathways. wikipedia.orgnih.gov By introducing a "heavy" version of a molecule into a biological system, researchers can track its transformation into various metabolites using mass spectrometry.

In the context of Clenisopenterol, its metabolism in livestock is a key area of research for understanding residue persistence and potential toxicity. By administering this compound, researchers could definitively identify its metabolites by looking for the characteristic mass shift of the deuterium (B1214612) label. This approach helps to distinguish true metabolites from endogenous background interferences, providing a clearer picture of the metabolic pathways. nih.gov

Systems biology aims to understand the complex interactions within a biological system as a whole. researchgate.net In the context of food safety, a systems biology approach could be used to investigate the global effects of a contaminant like Clenisopenterol on an organism's metabolism. rug.nl By combining "omics" technologies (e.g., metabolomics, proteomics) with isotopic labeling, it is possible to trace the influence of this compound throughout various metabolic networks. For example, metabolomics studies could reveal changes in the levels of endogenous metabolites following exposure, providing insights into the compound's mechanism of action and potential off-target effects. The use of the deuterated standard would be crucial for differentiating the compound's metabolic products from the background metabolome.

Contribution to the Development of New Reference Standards for Emerging Contaminants

The landscape of chemical contaminants in food is constantly evolving, with new veterinary drugs and their metabolites emerging as potential threats to food safety. researchgate.netnih.govlgcstandards.com To address this, there is a continuous need for the development of new and certified reference materials (CRMs) to ensure the validity and comparability of analytical results across different laboratories. researchgate.netsigmaaldrich.com

Clenisopenterol itself can be considered an emerging contaminant, being an impurity or metabolite of other β-agonists. pharmaffiliates.com The availability of this compound as a high-purity analytical standard is a direct contribution to the arsenal (B13267) of tools available for monitoring such emerging contaminants. auftragssynthese.com Laboratories that develop and validate new methods for the detection of Clenisopenterol and other new β-agonists rely on the availability of such standards. auftragssynthese.com

The process of creating a certified reference material involves rigorous characterization of the compound's purity and identity. researchgate.net Commercially available standards like this compound, often produced under stringent quality control, serve as the foundational materials for in-house quality control and can be used as starting materials for the development of matrix-matched CRMs. lgcstandards.comdntb.gov.ua These matrix-matched CRMs (e.g., spiked animal tissue) are essential for proficiency testing and for validating the entire analytical procedure, from extraction to detection. researchgate.net

Exploration of Isotopic Effects in Biochemical Interactions and Enzyme Mechanisms

The replacement of hydrogen with its heavier isotope, deuterium, can have a measurable effect on the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). juniperpublishers.comresearchgate.netnih.gov This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. juniperpublishers.com Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when hydrogen is replaced with deuterium. nih.govplos.org

This principle can be exploited to study the mechanisms of enzyme-catalyzed reactions, including the metabolism of drugs and contaminants. nih.govresearchgate.net In the case of Clenisopenterol, its metabolism is likely mediated by cytochrome P450 (CYP) enzymes, which often involves the oxidation of C-H bonds. juniperpublishers.com By comparing the rate of metabolism of Clenisopenterol with that of this compound, researchers can determine if the cleavage of a specific C-H bond (which is a C-D bond in the labeled compound) is a rate-limiting step in its metabolic clearance.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Clenisopenterol-d7 Hydrochloride in experimental settings?

  • Methodology :

  • Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy to verify the deuterium substitution pattern and proton environments. Compare observed peaks with theoretical predictions based on the SMILES notation (Cl.CC (C)CCNCC(O)c1cc(Cl)c(N)c(Cl)c1) and InChI key provided in chemical databases .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula C13H20Cl2N2O·HCl (exact mass: 326.0719 g/mol) to confirm isotopic purity and rule out non-deuterated contaminants .
  • Chromatographic Purity : Employ reverse-phase HPLC with UV detection (e.g., 220–280 nm) to assess purity ≥95%. Include a deuterated internal standard (e.g., Clenhexerol-d7 Hydrochloride) to validate retention times .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

  • Methodology :

  • Temperature Control : Store at 0–6°C in airtight, light-protected containers to prevent thermal degradation and deuterium exchange with ambient moisture .
  • Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic LC-MS analysis to monitor degradation products like dechlorinated analogs or hydrolyzed metabolites .

Advanced Research Questions

Q. How can isotopic dilution methods improve the quantification of this compound in complex biological matrices?

  • Methodology :

  • Internal Standard Calibration : Spike known concentrations of this compound into plasma/tissue homogenates. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) transitions specific to the deuterated vs. non-deuterated forms to correct for matrix effects .
  • Data Normalization : Calculate recovery rates using the formula:
    Recovery (%)=Observed ConcentrationSpiked Concentration×100\text{Recovery (\%)} = \frac{\text{Observed Concentration}}{\text{Spiked Concentration}} \times 100

Tabulate results to validate precision (RSD <15%) and accuracy (80–120% recovery) .

Q. How should researchers address discrepancies in pharmacokinetic data for this compound across studies?

  • Methodology :

  • Meta-Analysis Framework : Systematically review parameters like bioavailability (F), half-life (t₁/₂), and volume of distribution (Vd). Use tools like Cochrane Handbook’s risk-of-bias assessment to evaluate study design heterogeneity (e.g., dosing regimens, animal models) .
  • Sensitivity Analysis : Apply multivariate regression to identify confounding variables (e.g., interspecies metabolic differences, analytical detection limits). For example, rodent studies may overestimate hepatic clearance due to cytochrome P450 isoform variations .

Q. What experimental strategies are recommended for studying the metabolic stability of this compound in vitro?

  • Methodology :

  • Liver Microsome Assays : Incubate the compound with human/rat liver microsomes (1 mg/mL protein) in NADPH-supplemented buffer. Terminate reactions at intervals (0, 15, 30, 60 min) with ice-cold acetonitrile. Quantify parent compound depletion via LC-MS/MS to calculate intrinsic clearance (CLint) .
  • Data Interpretation : Use the following equation to estimate hepatic clearance (CLh):
    CLh=CLint×Liver WeightBody Weight\text{CLh} = \frac{\text{CLint} \times \text{Liver Weight}}{\text{Body Weight}}

Compare results across species to predict in vivo behavior .

Methodological Best Practices

  • Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for tabulating results. For example:

    ParameterValue (±SD)Method Reference
    Purity98.5% (±0.3)HPLC-UV
    Deuterium Enrichment99.2% (±0.1)HRMS
  • Reproducibility : Document synthesis protocols (e.g., reaction temperature, solvent ratios) and analytical conditions (e.g., LC gradient, column type) in Supplementary Information to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.